molecular formula C16H30O2 B1680927 Sclareol glycol CAS No. 55881-96-4

Sclareol glycol

Numéro de catalogue: B1680927
Numéro CAS: 55881-96-4
Poids moléculaire: 254.41 g/mol
Clé InChI: AIALTZSQORJYNJ-VDERGJSUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sclareol glycol is a key starting material with significant market interest for synthesizing high-value ambroxide, a sustainable substitute for ambergris in high-end fragrances . It can be obtained by biotransformation of sclareol, a labdane-type diterpene, using Hyphozyma roseonigra .


Synthesis Analysis

Sclareol, isolated from a variety of plant species like Salvia sclarea, is a labdane diterpene of high value for the flavor and fragrance industries . Sclareol is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway . This compound and sclareolide are not interconverted and are potentially synthesized via different metabolic pathways .


Molecular Structure Analysis

This compound is a labdane-type diterpene . The molecular formula of this compound is C16H30O2 .


Chemical Reactions Analysis

This compound and sclareolide are not interconverted and are potentially synthesized via different metabolic pathways . Several putative intermediates resulting from biotransformation are featured with a labdane carbon backbone, including isomerized and oxidized analogues .

Applications De Recherche Scientifique

Produits pharmaceutiques : potentiel anticancéreux

Le sclareol glycol s'est révélé prometteur dans le domaine de l'oncologie. Des études suggèrent que le sclareol peut moduler l'activité anticancéreuse du système immunitaire de l'hôte en régulant à la baisse l'effet immunosuppresseur des cellules T régulatrices (Treg), potentialisant ainsi la cytotoxicité des cellules T contre les cellules tumorales . Cela ouvre des possibilités pour que le this compound soit utilisé en thérapie combinée avec la chimiothérapie ou l'immunothérapie contre le cancer .

Applications anti-inflammatoires

Les propriétés anti-inflammatoires du this compound sont significatives. Il a été rapporté qu'il possédait des bioactivités qui peuvent aider au traitement des maladies caractérisées par une inflammation . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires.

Activité antimicrobienne

Le this compound présente des propriétés antimicrobiennes, ce qui le rend utile dans la lutte contre les microbes pathogènes. Il a été étudié pour ses activités antibactériennes et antifongiques, ce qui pourrait conduire au développement de nouveaux agents antimicrobiens .

Effets neuroprotecteurs

Il existe des preuves émergentes que le this compound peut avoir des effets neuroprotecteurs. Il a été considéré comme un candidat potentiel contre des maladies telles que la maladie de Parkinson, suggérant son rôle dans la protection des cellules nerveuses .

Gestion du diabète et de l'hypertension

Le this compound pourrait jouer un rôle dans la gestion du diabète et de l'hypertension. Son composé parent, le sclareol, a été associé à des effets antidiabétiques et antihypertenseurs, indiquant des applications potentielles pour le this compound dans ces domaines .

Industrie de la parfumerie et des arômes

Dans les industries des arômes et des parfums, le this compound est une matière première clé pour la synthèse de l'ambroxide, un composé de haute valeur utilisé comme substitut durable de l'ambre gris . Cette application tire parti des propriétés aromatiques du this compound.

Réhabilitation environnementale

Le this compound peut contribuer aux efforts de réhabilitation environnementale. Le composé parent, le sclareol, a montré un potentiel dans la réhabilitation des sols pollués par les métaux, en particulier en cas de stress au cadmium et de tolérance au zinc . Cela suggère que le this compound pourrait également être exploré pour ses applications environnementales.

Recherche biosynthétique

La biosynthèse du this compound est un domaine d'intérêt, des stratégies étant développées pour sa fabrication industrielle. Cette recherche est cruciale pour la création de méthodes de production vertes et durables .

Orientations Futures

The pathway and mechanism of sclareol glycol biosynthesis remain unclear . Future research could focus on exploring the dynamic time course of sclareol biotransformation by resting cell assays and detecting several intermediates produced during biotransformation . This could shed light on the biosynthetic mechanism of this compound and pave a way for the future biotechnological production of this promising compound .

Propriétés

IUPAC Name

1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIALTZSQORJYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866517
Record name 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55881-96-4
Record name Decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthaleneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55881-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sclareol glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055881964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthalene-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Isomerization and subsequent lithium alanate reduction of sclareolide by the method of G. Ohloff, Helv. Chim Acta, 68 (1985), 2022-29, was used to obtain a diastereoisomeric decahydro-2-hydroxy-2,5,5,8a-tetramethyl1-naphthaleneethanol (mp. 191° C.). 142 g of this diol were dissolved in 2,110 g of toluene, and the solution was admixed with 120 g (3 mol) of sodium hydroxide in 120 ml of water and then with 48 g (0.15 mol) of tetrabutylammonium bromide. 101 g (0.5 mol) of p-toluenesulfonyl chloride were then added twice in the course of 1 hour, and the reaction mixture was subsequently stirred for 2 hours, and admixed with 500 ml of water and thereafter thoroughly stirred for a further 10-20 minutes. The bottom, aqueous phase was separated off and washed once with 200 ml of water, and thereafter the solvent was distilled off at 300 mbar. Recrystallization of the residue left 121.6 g of isomeric dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan (formula Ib; R1, R2 =CH3), of mp. 60° C. and [a]20D =+7.5°, which corresponds to a yield of 92%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sclareolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Four flasks, each containing an aqueous solution (100 mL) of 0.1% NH4NO3, 0.1% H2KPO4, 0.05% MgSO4.7H2O, trace minerals, and Vitamin B complex were sterilized at 120° C. for 20 minutes. A 50% aqueous solution of dextrose (5 mL) and Tween-80 (0.1 mL), containing Sclareol (4) (10 mg) was added to each flask. Each flask was inoculated with 5% by volume of three days grown cells CBS 214.83 (ATCC 20624). The cultures were then incubated at 25±1° C. on a rotary shaker (200 rpm) for 3 to 4 days. After the initial incubation period a mixture of Sclareol dissolved in Tween-80 (8.0 g) was added in portions during the next 5 days, afterwhich the incubation was continued for a further 4 days. At the end of the incubation period the contents of the four flasks were combined, extracted with ethyl acetate (3×200 mL) and dried (Na2SO4). Evaporation of the solvent provided a crude extract (4.0 g), which was crystallized from hexane/chloroform to provide decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthaleneethanol (3) (2.4 g), mp 130.5°-131.5° C., (lit. 132°-133° C.) GLC purity 100%, H-NMR (CDCl3) δ0.79 (6H, 2s), 0.87 (3H, 2), (3H, 2), 0.9-20 (16H, m), 3.41-3.49 (1H, m), 3.72-3.79 (1H, m). IR (CHCl3) νmax, 3580, 3360, 2950, 1460, 1380 cm. MS m/e 236, 221, 117, 137, 109. [α]22D =-16.8° (CHCl3). [Literature 132°-133° C., [α]D22.5 =-17.3° (CHCl3).] [See M. Stoll and M. Hinder Helv. Chim. Acta (1953) 36 1955-2008.]
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Tween-80
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Sclareol
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Sclareol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Tween-80
Quantity
8 g
Type
solvent
Reaction Step Three
[Compound]
Name
H2KPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
MgSO4.7H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
NH4NO3
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sclareol glycol
Reactant of Route 2
Sclareol glycol
Reactant of Route 3
Sclareol glycol
Reactant of Route 4
Sclareol glycol
Reactant of Route 5
Sclareol glycol
Reactant of Route 6
Sclareol glycol
Customer
Q & A

Q1: What is the primary mechanism of action of sclareol glycol?

A1: this compound appears to exert its effects through multiple mechanisms. Primarily, it acts as a reversible activator of adenylate cyclase, leading to increased intracellular levels of 3',5'-cyclic adenosine monophosphate (cAMP) [, ]. This mechanism is supported by observations of increased cAMP accumulation in rat anterior pituitary, brain cortex, and cerebellum tissues following this compound treatment [].

Q2: Does this compound interact with neurotransmitter systems in the brain?

A2: Yes, research suggests that this compound interacts with several neurotransmitter systems. Studies indicate involvement with dopamine (DA) receptors, influencing body temperature regulation and potentially contributing to its effects on apomorphine-induced hypothermia [, , ]. Additionally, evidence points towards interactions with gamma-aminobutyric acid (GABA)ergic pathways, impacting convulsive seizure susceptibility [].

Q3: What is the impact of this compound on body temperature regulation?

A3: this compound demonstrates a complex, dose-dependent effect on body temperature. In rats, low doses initially decrease and then increase rectal temperature, while higher doses induce either a decrease or an increase, respectively []. These effects are hypothesized to involve interactions with dopamine receptors and the cAMP second messenger system within brain thermoregulatory centers [].

Q4: How does this compound influence convulsive seizures?

A4: this compound exhibits a multifaceted effect on convulsive seizures depending on the convulsant agent and dosage. It potentiates pentylenetetrazole-induced seizures and antagonizes the anticonvulsant effect of diazepam [, ]. Conversely, low doses of this compound offer protection against picrotoxin and bicuculline-induced seizures, while higher doses exacerbate them [].

Q5: Does this compound interact with benzodiazepine receptors?

A5: Research suggests that this compound's effects on seizures are not mediated through direct interactions with central benzodiazepine receptors. Unlike the benzodiazepine receptor antagonist Ro 15-1788, this compound does not inhibit the binding of [3H]-diazepam to hippocampal homogenates [].

Q6: What is the effect of this compound on hormone release?

A6: this compound influences the release of several adenohypophysial hormones. In rats, it dose-dependently affects prolactin and somatotropin levels, initially increasing and then decreasing their plasma concentrations [, ]. Additionally, this compound primarily increases adrenocorticotropic hormone (ACTH) levels in rat plasma [, ].

Q7: Does this compound affect memory and anxiety?

A7: Behavioral studies in rats suggest that this compound may possess anxiogenic and memory-enhancing properties. In a punished drinking test, it decreased "proconflict" responses, suggesting an increase in anxiety []. Moreover, post-training administration enhanced retention in an active avoidance task, indicating a potential memory-facilitating effect [].

Q8: What is the impact of this compound on stress response?

A8: this compound appears to modulate the stress response in rats. It increases plasma ACTH and corticosterone levels in unstressed animals and potentiates the stress-induced surge of these hormones []. These findings suggest that this compound may act as an adaptogenic agent, influencing the body's response to stress.

Q9: Does this compound possess antihypoxic properties?

A9: Research indicates that this compound demonstrates protective effects against acute hypoxia in mice. It increased the latency to convulsions and prolonged survival time in models of asphyctic, hemic (sodium nitrite-induced), and histotoxic (sodium nitroprusside-induced) hypoxia []. This antihypoxic effect is attributed to its adenylate cyclase activation and potential modulation of synaptic transmission [, ].

Q10: How is this compound metabolized?

A11: While specific details on this compound metabolism in mammals are limited within the provided research, studies using the fungus Hyphozyma roseonigra provide insights into its biotransformation. H. roseonigra converts sclareol to this compound through a pathway that likely involves several intermediates with modified labdane carbon backbones, including isomerized and oxidized analogs []. Further research is needed to fully elucidate this compound metabolism in mammalian systems.

Q11: What analytical techniques are used to study this compound?

A12: The provided research utilizes various techniques to study this compound's effects. These include behavioral assays in rodents (e.g., convulsion tests, anxiety models) [, , ], hormone level measurements [, ], and in vitro assays examining cAMP accumulation and receptor binding [, ]. Further research may involve advanced analytical methods like mass spectrometry to elucidate metabolic pathways and pharmacokinetic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.